molecular formula C25H25BrN6O5 B12690216 N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide CAS No. 86806-69-1

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide

Cat. No.: B12690216
CAS No.: 86806-69-1
M. Wt: 569.4 g/mol
InChI Key: QTOMAVNNZJSYOV-UHFFFAOYSA-N
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Description

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and bromo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide typically involves multiple steps:

    Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable aromatic amine.

    Acetylation: The resulting azo compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenyl groups.

    Reduction: Reduction of the nitro groups to amines is a common reaction.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Dye Synthesis: The azo group makes this compound a potential candidate for use in dye synthesis.

    Analytical Chemistry: It could be used as a reagent for detecting specific ions or molecules.

Biology

    Biological Staining: The compound might be used for staining biological tissues due to its azo group.

Medicine

    Pharmaceuticals: Potential use in drug design and development, particularly for targeting specific biological pathways.

Industry

    Materials Science: Use in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide would depend on its specific application. Generally, the azo group can participate in electron transfer reactions, while the nitro and bromo groups can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-Bromo-4,6-dinitrophenyl)azo)phenyl)acetamide: Lacks the ethyl(3-phenylpropyl)amino group.

    N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-aminophenyl)acetamide: Lacks the ethyl(3-phenylpropyl) group.

Uniqueness

The presence of the ethyl(3-phenylpropyl)amino group in N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets.

Properties

CAS No.

86806-69-1

Molecular Formula

C25H25BrN6O5

Molecular Weight

569.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide

InChI

InChI=1S/C25H25BrN6O5/c1-3-30(13-7-10-18-8-5-4-6-9-18)19-11-12-22(23(15-19)27-17(2)33)28-29-25-21(26)14-20(31(34)35)16-24(25)32(36)37/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,27,33)

InChI Key

QTOMAVNNZJSYOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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